N'1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide
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Overview
Description
N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzylidene group substituted with chlorine and fluorine atoms, as well as an imidazole ring substituted with chlorine atoms. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine and fluorine atoms in the benzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide
- N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide
Uniqueness
N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is unique due to its specific combination of substituents on the benzylidene and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3FN4O/c13-8-2-1-3-9(16)7(8)4-18-19-10(21)5-20-6-17-11(14)12(20)15/h1-4,6H,5H2,(H,19,21)/b18-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLWIQBOAPSJL-JJPRUIFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CN2C=NC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CN2C=NC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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